molecular formula C16H15NO2S2 B587058 N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 CAS No. 1794940-43-4

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5

Cat. No.: B587058
CAS No.: 1794940-43-4
M. Wt: 322.452
InChI Key: KLXNEAXMKJWVOU-IZHVEIGHSA-N
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Description

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a deuterated derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. The deuterium labeling in this compound is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 typically involves the alkylation of phenothiazine with 2-propenyl bromide in the presence of a base, followed by sulfonation with methylsulfonyl chloride. The deuterium labeling is introduced through the use of deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to remove any impurities and achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.

    Substitution: The propenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets. The propenyl group allows for specific binding interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, widely used in antipsychotic medications.

    N-(2-Propenyl)-phenothiazine: Lacks the sulfonyl group, affecting its reactivity and applications.

    2-Methylsulfonyl-phenothiazine: Lacks the propenyl group, altering its binding properties and stability.

Uniqueness

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The combination of the propenyl and sulfonyl groups also imparts distinct chemical properties, making it valuable in various research applications .

Properties

CAS No.

1794940-43-4

Molecular Formula

C16H15NO2S2

Molecular Weight

322.452

IUPAC Name

2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine

InChI

InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2

InChI Key

KLXNEAXMKJWVOU-IZHVEIGHSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C

Synonyms

N-(2-Propenyl)-2-methylsulfonyl-phenothiazine-d5

Origin of Product

United States

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